Porsone

Description

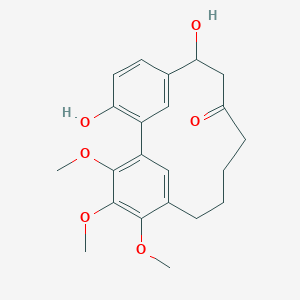

Porson has been reported in Morella rubra with data available.

Structure

3D Structure

Properties

CAS No. |

56222-03-8 |

|---|---|

Molecular Formula |

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3,8-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |

InChI |

InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-18(24)19(25)11-13-8-9-17(23)15(10-13)16(12-14)21(27-2)22(20)28-3/h8-10,12,19,23,25H,4-7,11H2,1-3H3 |

InChI Key |

IFQDEGDKLBEYHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C=C1CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)OC)OC |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

Ganetespib: A Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganetespib is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated significant anti-tumor activity in a wide range of preclinical and clinical settings.[1] Unlike first-generation Hsp90 inhibitors, Ganetespib's unique triazolone-containing structure confers a more favorable safety profile, notably lacking the hepatotoxicity associated with the ansamycin (B12435341) class of inhibitors.[1] This technical guide provides an in-depth overview of the mechanism of action of Ganetespib in cellular models, focusing on its molecular interactions, effects on key signaling pathways, and the experimental methodologies used to elucidate these activities.

Core Mechanism of Action: Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a diverse group of "client" proteins. Many of these client proteins are essential for cancer cell survival, proliferation, and adaptation to stress, and include a multitude of kinases, transcription factors, and other proteins involved in oncogenic signaling.[1][2]

Ganetespib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This binding event disrupts the chaperone's ATPase activity, which is essential for its function. The inhibition of Hsp90 leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins. This simultaneous disruption of multiple oncogenic pathways is a key feature of Ganetespib's potent anti-tumor activity. A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which can be used as a pharmacodynamic biomarker of target engagement.

Quantitative Analysis of Ganetespib Potency

Ganetespib consistently demonstrates potent cytotoxic activity across a broad spectrum of cancer cell lines, with IC50 values typically in the low nanomolar range. The following table summarizes the reported IC50 values for Ganetespib in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| AGS | Gastric Cancer | 3.05 |

| N87 | Gastric Cancer | 2.96 |

| GLC16 | Small Cell Lung Cancer | <30 |

| NCI-H417 | Small Cell Lung Cancer | <30 |

| DMS153 | Small Cell Lung Cancer | <30 |

| NCI-H1975 | Non-Small Cell Lung Cancer | 2-30 |

| HCC827 | Non-Small Cell Lung Cancer | 2-30 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Low nanomolar range |

| OCUB-M | Triple-Negative Breast Cancer | Low nanomolar range |

Impact on Key Cellular Signaling Pathways

By promoting the degradation of numerous oncogenic client proteins, Ganetespib profoundly disrupts several critical signaling pathways that drive cancer cell proliferation and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Key components of this pathway, including the serine/threonine kinase Akt, are well-established Hsp90 client proteins. Treatment with Ganetespib leads to the degradation of Akt, resulting in the downregulation of this pro-survival signaling cascade.

Raf/MEK/ERK (MAPK) Pathway

The Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. The Raf family of kinases (A-Raf, B-Raf, and C-Raf/Raf-1) are client proteins of Hsp90. Ganetespib-mediated inhibition of Hsp90 leads to the degradation of Raf kinases, thereby blocking downstream signaling through MEK and ERK.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is a common feature in many cancers. JAK kinases are Hsp90 client proteins, and their degradation following Ganetespib treatment leads to the suppression of STAT phosphorylation and subsequent downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the cellular mechanism of action of Ganetespib.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Ganetespib on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Ganetespib

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Ganetespib in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the Ganetespib dilutions to the respective wells. Include a vehicle-only control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Hsp90 Client Proteins

This protocol is for assessing the effect of Ganetespib on the protein levels of Hsp90 client proteins.

Materials:

-

Cancer cell line of interest

-

Ganetespib

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, CDK4, HER2) and Hsp70

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of Ganetespib for the indicated time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of Ganetespib on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Ganetespib

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Ganetespib for the desired time.

-

Harvest cells, including both adherent and floating cells.

-

Wash cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer.

Apoptosis Assay by Annexin V Staining

This protocol is for detecting and quantifying apoptosis induced by Ganetespib.

Materials:

-

Cancer cell line of interest

-

Ganetespib

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with Ganetespib for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Visualizations

Signaling Pathways Affected by Ganetespib

References

Navigating Precision Oncology: A Technical Guide to the Discovery and Synthesis of TAS6417 (Zipalertinib) and Ziftomenib

An Important Clarification: The compound name provided, "TAS6417 (Ziftomenib)," appears to conflate two distinct and important targeted cancer therapies. This guide will address both molecules, clarifying their unique discovery, synthesis, and mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

-

TAS6417 , also known as Zipalertinib (and formerly as CLN-081), is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.

-

Ziftomenib (formerly KO-539) is a first-in-class menin-Mixed Lineage Leukemia (MLL) interaction inhibitor for the treatment of acute myeloid leukemia (AML) with nucleophosmin (B1167650) 1 (NPM1) mutations.

This technical guide will detail the discovery, synthesis, and biological characterization of each compound in separate sections.

Part 1: TAS6417 (Zipalertinib) - A Novel EGFR Tyrosine Kinase Inhibitor

Discovery and Rationale

TAS6417 was discovered by Taiho Pharmaceutical Co., Ltd. through a dedicated drug discovery program aimed at identifying a novel EGFR TKI with a unique scaffold. The primary goal was to develop a compound that could effectively inhibit EGFR variants with exon 20 insertion mutations while sparing wild-type EGFR, a key challenge with previous generations of TKIs[1][2]. Non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion mutations is associated with a poor prognosis and resistance to standard EGFR TKIs[3]. TAS6417 was engineered to fit into the ATP-binding site of the EGFR hinge region, even with the conformational changes induced by exon 20 insertions[1]. It acts as a covalent, irreversible inhibitor by binding to the cysteine residue at position 797 in the EGFR kinase domain.

Synthesis of TAS6417

The chemical synthesis of TAS6417 has been described in the supplementary materials of the foundational publication by Hasako et al. in Molecular Cancer Therapeutics (2018). The synthesis is a multi-step process culminating in the final compound, (S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide.

(The detailed, step-by-step synthesis protocol from the supplementary information would be presented here, including reactants, reagents, reaction conditions, and purification methods for each step.)

Quantitative Biological Data

The preclinical and clinical activity of TAS6417 has been extensively documented. Below is a summary of key quantitative data.

| Assay Type | Cell Line/Target | Metric | Value | Reference |

| In Vitro Kinase Inhibition | EGFR (Wild-Type) | IC50 | 5.2 nM | |

| EGFR (L858R) | IC50 | 1.8 nM | ||

| EGFR (T790M) | IC50 | 15.6 nM | ||

| EGFR (Exon 20 Insertions) | IC50 | 5.05 - 150 nM | ||

| Cellular Proliferation Inhibition | A431 (EGFR WT Overexpression) | GI50 | 25.1 nM | |

| NCI-H1975 (L858R/T790M) | GI50 | 42.5 nM | ||

| PC-9 (del E746-A750) | GI50 | 15.8 nM | ||

| LXF 2478L (Exon 20 Insertion) | GI50 | 86.5 ± 28.5 nM | ||

| NCI-H1975 (D770_N771insSVD) | GI50 | 45.4 ± 2.6 nM | ||

| Clinical Trial (REZILIENT1 Phase 1/2) | NSCLC with EGFR exon 20 ins. | Objective Response Rate (ORR) | 35% | |

| NSCLC with EGFR exon 20 ins. | Median Duration of Response (DOR) | 9.7 months |

Signaling Pathway and Experimental Workflows

1.4.1 EGFR Signaling Pathway Inhibition by TAS6417

TAS6417 targets the constitutively active EGFR kinase in NSCLC cells with exon 20 insertion mutations. This inhibits the downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways, leading to decreased cell proliferation and survival.

1.4.2 Experimental Workflow: In Vitro EGFR Kinase Assay

The potency of TAS6417 against EGFR variants is determined using an in vitro kinase assay. This workflow outlines the general steps for such an assay, for example, using a luminescence-based method that quantifies ADP production.

Experimental Protocols

1.5.1 Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal growth inhibition (GI50) of TAS6417 on cancer cell lines.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of TAS6417 or DMSO (vehicle control) and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values using a dose-response curve.

-

1.5.2 Western Blot for EGFR Signaling

-

Objective: To assess the effect of TAS6417 on the phosphorylation of EGFR and downstream signaling proteins.

-

Procedure:

-

Culture cells to 70-80% confluency and serum-starve for 12-24 hours.

-

Pre-treat cells with desired concentrations of TAS6417 or vehicle control for 1-2 hours.

-

Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an ECL substrate and an imaging system.

-

Part 2: Ziftomenib - A Menin-MLL Interaction Inhibitor

Discovery and Rationale

Ziftomenib (formerly KO-539) was discovered through a collaboration between researchers at the University of Virginia and Kura Oncology. It was developed as a potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction (PPI) between menin and the MLL protein. In certain types of acute myeloid leukemia (AML), particularly those with rearrangements of the KMT2A gene (encoding MLL) or mutations in the NPM1 gene, the menin-MLL interaction is crucial for driving the leukemogenic gene expression program, including the upregulation of HOXA9 and MEIS1. Ziftomenib was designed to disrupt this interaction, thereby inhibiting the proliferation of leukemia cells and promoting their differentiation.

Synthesis of Ziftomenib

The synthesis of Ziftomenib is detailed in patent WO2017161028A1. The synthesis involves a convergent strategy, combining key intermediates to construct the final complex molecule.

(The detailed, step-by-step synthesis protocol from the patent would be presented here, including the synthesis of key intermediates and the final assembly and purification of Ziftomenib.)

Quantitative Biological Data

Ziftomenib has demonstrated significant preclinical and clinical activity in NPM1-mutated AML.

| Assay Type | Cell Line/Target | Metric | Value | Reference |

| Biochemical Assay | Menin-MLL Interaction | IC50 | < 100 nM | |

| Menin Binding Affinity | Kd | ~200 nM | ||

| Cellular Proliferation Inhibition | MV-4-11 (MLL-rearranged) | GI50 | < 100 nM | |

| MOLM-13 (MLL-rearranged) | GI50 | < 100 nM | ||

| Clinical Trial (KOMET-001 Phase 1/2) | R/R NPM1-mutant AML | Complete Remission (CR) Rate | 30% (at 600 mg dose) | |

| R/R NPM1-mutant AML | CR + CRh Rate | 25% | ||

| R/R NPM1-mutant AML | Overall Response Rate (ORR) | 35% |

Signaling Pathway and Experimental Workflows

2.4.1 Menin-MLL Signaling Pathway Inhibition by Ziftomenib

In NPM1-mutated or MLL-rearranged AML, the menin protein acts as a scaffold, tethering the MLL complex to chromatin. This leads to the expression of leukemogenic genes like HOXA9 and MEIS1. Ziftomenib binds to menin, preventing its interaction with MLL, which in turn downregulates the expression of these target genes, leading to cell differentiation and apoptosis.

2.4.2 Experimental Workflow: Menin-MLL Fluorescence Polarization Assay

A fluorescence polarization (FP) assay is a common method to screen for inhibitors of the menin-MLL interaction.

Experimental Protocols

2.5.1 Menin-MLL Fluorescence Polarization (FP) Assay

-

Objective: To measure the ability of Ziftomenib to disrupt the menin-MLL protein-protein interaction.

-

Procedure:

-

Prepare serial dilutions of Ziftomenib in assay buffer (e.g., 50 mM TRIS, pH 7.5, 50 mM NaCl, 1 mM DTT).

-

In a microplate, add recombinant human menin protein, a fluorescein-labeled MLL-derived peptide (e.g., FITC-MBM1), and the Ziftomenib dilutions or DMSO control.

-

Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 525 nm emission for FITC).

-

Calculate the change in polarization and plot against the inhibitor concentration to determine the IC50 value.

-

2.5.2 AML Cell Line Viability Assay

-

Objective: To determine the effect of Ziftomenib on the viability of MLL-rearranged or NPM1-mutated AML cell lines (e.g., MV-4-11, MOLM-13).

-

Procedure:

-

Seed AML cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well).

-

Treat the cells with a range of Ziftomenib concentrations or DMSO as a vehicle control.

-

Incubate for 72 hours.

-

Assess cell viability using a suitable method, such as the MTT assay (as described in section 1.5.1) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).

-

Calculate the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.

-

References

The Biological Role and Signaling Pathways of Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (B549165) is a macrolide compound originally discovered as an antifungal agent, but has since been identified as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1] This kinase is a central regulator of cell growth, proliferation, metabolism, and survival, integrating a variety of intracellular and extracellular signals.[2] Rapamycin's ability to modulate the mTOR signaling pathway has led to its use as an immunosuppressant and has generated significant interest in its potential as an anti-cancer and anti-aging therapeutic.[3][4] This guide provides an in-depth overview of the biological functions of Rapamycin, its intricate signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Biological Function of Rapamycin

Rapamycin exerts its biological effects primarily through the inhibition of the mTOR protein kinase.[5] mTOR is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes regulate different cellular processes. Rapamycin, by forming a complex with the intracellular receptor FKBP12, directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity. While mTORC1 is highly sensitive to acute rapamycin treatment, mTORC2 is generally considered less sensitive, although prolonged exposure can also lead to its inhibition in some cell types.

The inhibition of mTORC1 by rapamycin has profound effects on cellular physiology, including:

-

Inhibition of Protein Synthesis: mTORC1 promotes protein synthesis by phosphorylating key regulators of translation, such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Rapamycin-mediated inhibition of mTORC1 leads to the dephosphorylation of these targets, resulting in a global reduction in protein synthesis.

-

Suppression of Cell Growth and Proliferation: By inhibiting protein synthesis and other anabolic processes, rapamycin effectively halts cell growth and proliferation. This anti-proliferative effect is the basis for its use in cancer therapy and as an immunosuppressant.

-

Induction of Autophagy: mTORC1 negatively regulates autophagy, a cellular process for degrading and recycling cellular components. By inhibiting mTORC1, rapamycin can induce autophagy.

-

Modulation of Metabolism: The mTOR pathway plays a central role in regulating cellular metabolism, including glucose and lipid metabolism. Rapamycin can therefore influence these metabolic processes.

The mTOR Signaling Pathway

The mTOR signaling pathway is a complex network that responds to a multitude of upstream signals, including growth factors, nutrients (amino acids), energy status (ATP levels), and cellular stress.

Upstream Regulation of mTOR

Several key pathways converge on mTOR to regulate its activity. The PI3K-AKT pathway is a major upstream activator of mTORC1 in response to growth factors like insulin (B600854) and IGF-1. Activated AKT can phosphorylate and inhibit the TSC1/2 complex, a negative regulator of mTORC1. Amino acids, particularly leucine, signal to mTORC1 through the Rag GTPases. Low cellular energy levels, sensed by AMPK, lead to the activation of the TSC1/2 complex and subsequent inhibition of mTORC1.

mTORC1 and mTORC2 Complexes

mTORC1 and mTORC2 are distinct complexes with different protein components and downstream targets.

-

mTORC1: Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to rapamycin and is a key regulator of cell growth. Its primary downstream targets are S6K1 and 4E-BP1.

-

mTORC2: Containing mTOR, Rictor, mSIN1, and mLST8, mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473 for full activation.

Quantitative Data

The inhibitory activity of Rapamycin is often quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell line and the specific downstream readout being measured.

| Cell Line | Assay | IC50 Value | Reference |

| HEK293 | mTOR activity | ~0.1 nM | |

| T98G (Glioblastoma) | Cell viability | 2 nM | |

| U87-MG (Glioblastoma) | Cell viability | 1 µM | |

| U373-MG (Glioblastoma) | Cell viability | >25 µM | |

| MCF-7 (Breast Cancer) | Cell growth inhibition | 20 nM | |

| MDA-MB-231 (Breast Cancer) | Cell growth inhibition | 20 µM | |

| HCT-116 (Colon Cancer) | Cell viability | 1.38 nM | |

| Hs-27 (Fibroblasts) | Cell viability | 0.37 nM | |

| Ca9-22 (Oral Cancer) | Cell proliferation | ~15 µM | |

| Vascular Smooth Muscle Cells | PDGF-induced DNA synthesis | 5 x 10-9 M | |

| Vascular Smooth Muscle Cells | bFGF-induced DNA synthesis | 8 x 10-10 M |

Experimental Protocols

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol allows for the assessment of the phosphorylation status of key mTORC1 downstream effectors, such as S6K1 and 4E-BP1, in response to Rapamycin treatment.

Materials:

-

Cell culture reagents

-

Rapamycin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of Rapamycin for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of immunoprecipitated mTORC1.

Materials:

-

mTOR lysis buffer, wash buffers (low and high salt)

-

mTOR kinase assay buffer

-

Antibodies for mTOR and Raptor immunoprecipitation (e.g., anti-myc for myc-tagged mTOR)

-

Protein A/G agarose (B213101) beads

-

Recombinant GTP-bound Rheb (optional, for activation)

-

FKBP12/Rapamycin complex (for inhibition)

-

Recombinant substrate (e.g., GST-4E-BP1)

-

ATP

-

SDS-PAGE and Western blot reagents

Procedure:

-

Immunoprecipitation: Lyse cells expressing tagged mTOR and Raptor. Immunoprecipitate the mTORC1 complex using specific antibodies and protein A/G beads.

-

Assay Setup: Resuspend the immunoprecipitates in mTOR kinase assay buffer. Add GTP-Rheb for activation or FKBP12/Rapamycin for inhibition and incubate on ice.

-

Kinase Reaction: Initiate the reaction by adding the substrate (e.g., GST-4E-BP1) and ATP. Incubate at 30°C with shaking.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies protein targets of small molecules by observing their stabilization against proteolysis upon ligand binding.

Materials:

-

Cell lysate

-

Rapamycin

-

Protease (e.g., pronase)

-

Protease inhibitor cocktail

-

SDS-PAGE and Western blot reagents

-

Antibody against mTOR

Procedure:

-

Lysate Preparation: Prepare a total cell lysate from the cells of interest.

-

Compound Incubation: Incubate aliquots of the lysate with Rapamycin or a vehicle control.

-

Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for partial digestion.

-

Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

-

Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody against the putative target protein (mTOR). A protected band in the Rapamycin-treated sample compared to the control indicates an interaction.

Signaling Pathway Diagrams

Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.

Caption: Core components of the mTORC1 and mTORC2 complexes.

Caption: General experimental workflow for studying Rapamycin's effects.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 3. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 4. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

A Technical Guide to Preliminary Toxicity Studies of Paracetamol (Acetaminophen)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary toxicity profile of Paracetamol (Acetaminophen), a widely used analgesic and antipyretic medication. Overdose of Paracetamol is a leading cause of acute liver failure, making a thorough understanding of its toxicity crucial for drug development and clinical practice.[1][2][3] This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the primary mechanisms of toxicity.

Quantitative Toxicity Data

The following tables summarize the key in vitro and in vivo toxicity data for Paracetamol.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Assay | Incubation Time | IC50 Value | Reference |

| HeLa (Human cervical cancer) | MTT | 24 hours | 2.586 mg/mL | [4] |

| HeLa (Human cervical cancer) | MTT | 48 hours | 1.8 mg/mL | [4] |

| HeLa (Human cervical cancer) | MTT | 72 hours | 0.658 mg/mL | |

| HEK 293 (Human embryonic kidney) | Real-Time Cell Analysis | 24 hours | 21.86 mM | |

| HEK 293 (Human embryonic kidney) | Real-Time Cell Analysis | 26 hours | 15.21 mM | |

| COX-1 Enzyme Inhibition | In Vitro Assay | - | 113.7 µM | |

| COX-2 Enzyme Inhibition | In Vitro Assay | - | 25.8 µM |

In Vivo Acute Toxicity Data

The median lethal dose (LD50) and median toxic dose (TD50) are common measures of acute toxicity. LD50 is the dose required to kill half the members of a tested population, while TD50 is the dose that causes toxic effects in half of the population.

| Animal Model | Route of Administration | Parameter | Value | Reference |

| Mouse | Oral | LD50 | 400 - 900 mg/kg | |

| Mouse (Male Balb/c) | Oral | TD50 (24 hours) | 732 - 736 mg/kg | |

| Rat | Oral | LD50 | 1944 mg/kg | |

| Rat | Oral | LD50 | >2000 mg/kg |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicity studies.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability.

Objective: To determine the cytotoxic effect of Paracetamol on a given cell line (e.g., HeLa cells) by measuring metabolic activity.

Materials:

-

HeLa cells

-

96-well flat-bottom plates

-

Culture medium (e.g., DMEM with 10% FBS)

-

Paracetamol stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Paracetamol in culture medium. Remove the old medium from the wells and add 100 µL of the various Paracetamol concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for specific time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

In Vivo Acute Toxicity Assessment: LD50/TD50 Determination

This protocol describes a method for determining the acute oral toxicity of Paracetamol in a murine model.

Objective: To determine the median toxic dose (TD50) of a single oral administration of Paracetamol in mice.

Materials:

-

Male Balb/c mice (8 weeks old, 20-30g)

-

Paracetamol

-

Vehicle (e.g., distilled water)

-

Oral gavage needles

-

Animal observation cages

Procedure:

-

Animal Acclimatization: House the mice in standard conditions for at least one week before the experiment to allow for acclimatization.

-

Grouping and Dosing: Randomly divide the animals into multiple groups (e.g., 6 groups of 10 mice each). One group serves as the control and receives only the vehicle. The other five groups receive single oral doses of Paracetamol at increasing concentrations (e.g., 150, 200, 300, 500, and 700 mg/kg body weight).

-

Administration: Administer the prepared doses to the respective groups via oral gavage. The volume should be consistent across all groups.

-

Observation: Monitor the animals continuously for the first few hours and then periodically for 24 hours. Record all signs of toxicity, such as prostration, hematuria, agitation, cyanosis, and recumbency.

-

Data Collection: Record the number of animals exhibiting signs of toxicity in each group at the 24-hour mark.

-

Data Analysis: Calculate the TD50 value using a statistical method such as the probit method.

-

Histopathology (Optional): After the observation period, conduct necropsies to collect organs like the liver and kidneys for histopathological analysis to observe tissue damage, such as centrilobular necrosis in the liver.

Mechanisms and Pathways

Paracetamol overdose leads to severe hepatotoxicity primarily through the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Paracetamol-Induced Hepatotoxicity Pathway

At therapeutic doses, Paracetamol is safely metabolized through glucuronidation and sulfation. However, during an overdose, these pathways become saturated, shunting more Paracetamol to be metabolized by the cytochrome P450 system into the toxic NAPQI metabolite. NAPQI depletes cellular glutathione (B108866) (GSH) stores and forms protein adducts, particularly on mitochondrial proteins. This initiates mitochondrial oxidative and nitrosative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which amplifies mitochondrial damage. Ultimately, this cascade results in the mitochondrial permeability transition (MPT), mitochondrial dysfunction, and necrotic cell death.

Experimental Workflow for In Vivo Toxicity Study

The following diagram illustrates a typical workflow for conducting an acute toxicity study in an animal model.

References

- 1. Signalling pathways involved in paracetamol-induced hepatotoxicity: new insights on the role of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jag.journalagent.com [jag.journalagent.com]

Ganetespib: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Ganetespib (B611964) (formerly STA-9090) is a potent, second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Structurally distinct from the first-generation ansamycin (B12435341) class of Hsp90 inhibitors, Ganetespib belongs to the resorcinol-based triazolone class.[3] Its mechanism of action involves binding to the ATP-binding pocket in the N-terminus of Hsp90, which leads to the proteasomal degradation of a wide array of Hsp90 client proteins.[4][5] Many of these client proteins are critical for tumor cell proliferation and survival, making Ganetespib a compelling agent for cancer therapy.

Compared to first-generation inhibitors like geldanamycin, which were hampered by issues of poor solubility, instability, and toxicity, Ganetespib was developed to have a superior safety and stability profile. This guide provides a comprehensive technical overview of the solubility and stability properties of Ganetespib, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and relevant experimental workflows.

Solubility Profile

Ganetespib is characterized by its poor aqueous solubility. To overcome this limitation for research and preclinical development, it is typically dissolved in organic solvents. Furthermore, a highly soluble phosphate (B84403) pro-drug, STA-1474, was developed, which is stable in physiological buffers and readily converts to Ganetespib in plasma.

Quantitative Solubility Data

The solubility of Ganetespib in various common laboratory solvents is summarized below.

| Solvent | Concentration / Solubility | Notes | Citation |

| Water | Insoluble | - | |

| DMSO | 40 mg/mL (109.77 mM) | Sonication is recommended. Hygroscopic DMSO can reduce solubility. | |

| Ethanol | 9 mg/mL | - |

In Vivo Formulation

For in vivo studies, specific formulations are required to achieve systemic delivery. A common formulation involves a mixture of solvents and surfactants.

| Formulation Components | Ratio / Concentration | Citation |

| DMSO / Cremophor RH 40 / Dextrose / Water | 10% / 18% / 3.6% / 68.4% | |

| DMSO / PEG300 / Tween 80 / Saline | 10% / 40% / 5% / 45% |

Stability Profile

Ganetespib was designed for improved stability over first-generation Hsp90 inhibitors. While detailed forced degradation studies are not extensively published, information on storage and handling provides insight into its stability.

Storage and Solution Stability

Proper storage is crucial to maintain the integrity of Ganetespib.

| Form | Storage Temperature | Duration | Citation |

| Powder | -20°C | 3 years | |

| In Solvent (e.g., DMSO) | -80°C | 1 year | |

| In Solvent (e.g., DMSO) | -20°C | 1 month |

Signaling Pathway and Experimental Workflows

Mechanism of Action: Hsp90 Inhibition

Ganetespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone essential for the stability of numerous oncogenic "client" proteins. Inhibition by Ganetespib leads to the degradation of these proteins, disrupting multiple signaling pathways simultaneously.

Caption: Ganetespib binds to the Hsp90 ATP pocket, inhibiting its function and leading to client protein degradation.

Experimental Workflow: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method used in early drug discovery to determine how readily a compound, initially dissolved in an organic solvent, dissolves in an aqueous buffer.

Caption: Workflow for determining the kinetic solubility of a compound using the shake-flask method.

Experimental Workflow: Western Blot for Client Protein Degradation

Western blotting is a key technique to confirm the mechanism of action of Ganetespib by measuring the levels of Hsp90 client proteins in cancer cells after treatment.

Caption: Workflow for Western Blot analysis to measure Hsp90 client protein levels after Ganetespib treatment.

Experimental Protocols

Protocol: Kinetic Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the kinetic solubility of Ganetespib.

1. Materials and Reagents:

-

Ganetespib powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates and solubility filter plates (e.g., Millipore MultiScreen)

-

Thermomixer or plate shaker

-

UV-Vis microplate reader or LC-MS system

2. Procedure:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of Ganetespib in 100% DMSO. Ensure the compound is fully dissolved.

-

Incubation Mixture: In duplicate, add 10 µL of the Ganetespib stock solution to wells of a 96-well plate containing 490 µL of PBS (pH 7.4). This results in a 2% DMSO concentration. Include control wells with buffer and 2% DMSO only.

-

Equilibration: Seal the plate and place it in a thermomixer set to 850 rpm at 25°C for 2 hours. This allows the solution to reach equilibrium.

-

Filtration: Stack the incubation plate on top of a 96-well solubility filter plate and a clean collection plate. Centrifuge or use a vacuum manifold to filter the solutions, separating the soluble fraction from any precipitate.

-

Quantification (UV-Vis): Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the appropriate wavelength for Ganetespib.

-

Calculation: Prepare a standard curve of Ganetespib in a 2% DMSO/PBS solution. Use the standard curve to calculate the concentration of Ganetespib in the filtered samples, which represents its kinetic solubility.

Protocol: Forced Degradation Study for Stability Assessment

This protocol provides a general framework for conducting forced degradation studies to evaluate the stability of Ganetespib under various stress conditions.

1. Materials and Reagents:

-

Ganetespib powder and stock solution in a suitable solvent (e.g., Acetonitrile:Water)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

-

Photostability chamber

-

Oven

2. Procedure:

-

Acid Hydrolysis: Mix 2 mL of Ganetespib stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature for specified time points (e.g., 2, 6, 12, 24, 48 hours). Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Mix 2 mL of Ganetespib stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for the same time points. Neutralize before analysis.

-

Oxidative Degradation: Mix 2 mL of Ganetespib stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for the same time points.

-

Thermal Degradation: Place solid Ganetespib powder in an oven at elevated temperatures (e.g., 50°C, 70°C) for specified time points. Dissolve a known amount of the stressed powder in solvent for analysis.

-

Photolytic Degradation: Expose solid Ganetespib powder to UV light (e.g., 254 nm) in a photostability chamber for specified durations. Dissolve a known amount for analysis.

-

HPLC Analysis: For each time point and condition, inject the sample into a validated stability-indicating HPLC method. The method should be capable of separating the intact Ganetespib peak from all potential degradation products.

-

Data Analysis: Calculate the percentage of Ganetespib remaining at each time point. Analyze the chromatograms for the appearance of new peaks, which represent degradation products. Peak purity analysis of the main Ganetespib peak should be performed to ensure no co-elution.

References

Mavacamten: A Targeted Approach to Hypertrophic Cardiomyopathy and Beyond

An In-depth Technical Guide on the Therapeutic Applications of a First-in-Class Cardiac Myosin Inhibitor

Introduction

Mavacamten (marketed as Camzyos®) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It represents a significant advancement in the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle thickening (hypertrophy) that can lead to debilitating symptoms and serious cardiovascular events.[1][2] Mavacamten was approved by the U.S. Food and Drug Administration (FDA) for the treatment of adults with symptomatic New York Heart Association (NYHA) class II-III obstructive hypertrophic cardiomyopathy (oHCM) to improve functional capacity and symptoms.[1] This technical guide will provide a comprehensive overview of Mavacamten's mechanism of action, summarize key clinical trial data, detail experimental protocols from pivotal studies, and explore its potential therapeutic applications in other cardiovascular conditions.

Mechanism of Action

Mavacamten's therapeutic effect stems from its direct modulation of the fundamental contractile unit of the heart muscle, the sarcomere. In hypertrophic cardiomyopathy, there is an excess of myosin-actin cross-bridge formations, leading to hypercontractility, impaired relaxation (diastolic dysfunction), and increased energy consumption by the heart muscle.

Mavacamten targets the cardiac myosin heavy chain, specifically inhibiting its ATPase activity. This inhibition reduces the number of myosin heads available to bind to actin, thereby decreasing the probability of force-producing cross-bridge formation. A key aspect of its mechanism is the stabilization of an auto-inhibited, energy-sparing "super-relaxed state" (SRX) of the myosin heads. By shifting the equilibrium towards this SRX, Mavacamten effectively reduces the number of myosin heads that can enter the "on actin" state, thus normalizing contractility and improving diastolic function.

Clinical Efficacy in Obstructive Hypertrophic Cardiomyopathy

The efficacy and safety of Mavacamten in patients with symptomatic oHCM have been demonstrated in several pivotal clinical trials, most notably the EXPLORER-HCM and VALOR-HCM studies.

EXPLORER-HCM Trial

This Phase 3, randomized, double-blind, placebo-controlled trial evaluated Mavacamten in 251 patients with symptomatic oHCM. The primary endpoint was a composite of clinical response at week 30, defined as either a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO₂) and a reduction of at least one NYHA class, or a ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class.

| Endpoint | Mavacamten (n=123) | Placebo (n=128) | p-value |

| Primary Composite Endpoint | 37% | 17% | 0.0005 |

| Change in post-exercise LVOT gradient (mmHg) | -47 | -10 | <0.0001 |

| Change in pVO₂ (mL/kg/min) | +1.4 | -0.1 | 0.0006 |

| ≥1 NYHA Class Improvement | 65% | 31% | <0.0001 |

| Change in KCCQ-CSS | +9.1 | +4.1 | <0.0001 |

| Reduction in NT-proBNP | 80% reduction from baseline | - | <0.0001 |

| Reduction in cardiac Troponin I | 41% greater reduction than placebo | - | <0.0001 |

LVOT: Left Ventricular Outflow Tract; pVO₂: peak Oxygen Consumption; NYHA: New York Heart Association; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire–Clinical Summary Score; NT-proBNP: N-terminal pro–B-type natriuretic peptide.

VALOR-HCM Trial

This Phase 3 study assessed Mavacamten in 112 patients with highly symptomatic oHCM who were referred for septal reduction therapy (SRT). The primary endpoint was the proportion of patients who proceeded with SRT or remained eligible for it at 16 weeks.

| Endpoint (at 16 weeks) | Mavacamten (n=56) | Placebo (n=56) | p-value |

| Proceeded with or eligible for SRT | 17.9% | 76.8% | <0.001 |

| ≥1 NYHA Class Improvement | 63% | 21% | <0.001 |

| Change in resting LVOT gradient (mmHg) | -39 | -2 | <0.001 |

| Change in Valsalva LVOT gradient (mmHg) | -48 | -6 | <0.001 |

Long-term data from VALOR-HCM at 128 weeks showed sustained benefits, with nearly 90% of patients remaining on Mavacamten and a continued low rate of SRT.

Experimental Protocols

EXPLORER-HCM: Study Design and Key Assessments

-

Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population : Adults with symptomatic (NYHA class II or III) oHCM, a left ventricular ejection fraction (LVEF) ≥55%, and a peak LVOT gradient of ≥50 mmHg at rest, with Valsalva maneuver, or post-exercise.

-

Intervention : Patients were randomized 1:1 to receive Mavacamten (starting dose of 5 mg once daily) or placebo for 30 weeks. Dose adjustments were permitted at weeks 8 and 14 based on plasma drug concentration and echocardiographic measures.

-

Cardiopulmonary Exercise Testing (CPET) : CPET was performed on a standardized treadmill or bicycle ergometer at screening and week 30. The primary measure was pVO₂. Other assessed parameters included ventilatory efficiency (VE/VCO₂ slope) and exercise time.

-

Echocardiography : Transthoracic echocardiograms were performed at baseline and throughout the study to measure LVOT gradients (at rest, with Valsalva, and post-exercise), LVEF, and other structural and functional parameters. A central core laboratory analyzed the echocardiographic data to ensure consistency.

-

Biomarker Analysis : Blood samples were collected to measure cardiac biomarkers, including NT-proBNP and high-sensitivity cardiac troponin I, at baseline and at specified follow-up visits.

VALOR-HCM: Dose Titration Protocol

A key aspect of Mavacamten therapy is the individualized, echocardiography-guided dose titration to optimize efficacy while minimizing the risk of excessive reduction in LVEF.

References

An In-depth Guide to the Mechanism, Clinical Evaluation, and Methodologies of Anti-Amyloid Therapies for Alzheimer's Disease

This technical guide provides a comprehensive review of Gantenerumab and other notable anti-amyloid monoclonal antibodies for the treatment of Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, a quantitative summary of clinical trial outcomes, and an overview of key experimental protocols.

Mechanism of Action of Anti-Amyloid Antibodies

Anti-amyloid monoclonal antibodies are designed to target and facilitate the clearance of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease. The accumulation of these plaques is believed to initiate a cascade of events leading to synaptic dysfunction, neurodegeneration, and cognitive decline. While the general principle is shared, individual antibodies exhibit distinct binding profiles and mechanisms of action.

Gantenerumab is a fully human IgG1 monoclonal antibody that binds to a conformational epitope on aggregated forms of Aβ, including oligomers, fibrils, and plaques.[1] Its proposed mechanism involves the recruitment of microglia, the resident immune cells of the brain, to phagocytose Aβ plaques.[1][2] This process is mediated by the Fc region of the antibody binding to Fcγ receptors on microglia.[3] Gantenerumab demonstrates a high affinity for fibrillar Aβ.[2]

Lecanemab is a humanized IgG1 monoclonal antibody that selectively targets soluble Aβ protofibrils, which are considered to be highly neurotoxic. By neutralizing these early-stage aggregates, Lecanemab aims to prevent the formation of mature amyloid plaques and mitigate downstream neurotoxicity.

Donanemab is a humanized IgG1 monoclonal antibody that specifically targets a modified form of Aβ, pyroglutamate (B8496135) amyloid-beta (AβpE3), which is present in established amyloid plaques. This targeted approach is designed to clear existing plaques.

Aducanumab is a human recombinant IgG1 monoclonal antibody that selectively binds to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils. Similar to Gantenerumab, it is thought to activate microglia to clear amyloid plaques.

Clinical Trial Landscape: A Quantitative Overview

The clinical development of anti-amyloid antibodies has been a journey of both successes and setbacks. The following tables summarize key quantitative data from major clinical trials for Gantenerumab and related compounds.

Table 1: Gantenerumab Clinical Trial Results

| Trial Name | Phase | Primary Endpoint | Change in CDR-SB (Treatment vs. Placebo) | Amyloid Plaque Reduction (centiloids, Treatment vs. Placebo) | Key Adverse Events (ARIA-E) |

| GRADUATE I | III | Change from baseline in CDR-SB at 116 weeks | -0.31 (p=0.10) | -66.44 | 24.9% |

| GRADUATE II | III | Change from baseline in CDR-SB at 116 weeks | -0.19 (p=0.30) | -56.46 | 24.9% |

| DIAN-TU | II/III | DIAN Multivariate Cognitive Endpoint | No significant benefit | Significant reduction | Not specified |

| SCarlet RoAD | III | Change from baseline in CDR-SB | No significant benefit | Dose-dependent reduction | Not specified |

| Marguerite RoAD | III | Change from baseline in cognition and function | No significant benefit | Not specified | Not specified |

Table 2: Comparative Efficacy of Anti-Amyloid Antibodies in Phase 3 Trials

| Compound | Trial Name | Primary Endpoint | Change in CDR-SB (Treatment vs. Placebo) | Amyloid Plaque Reduction (centiloids, Treatment vs. Placebo) | Key Adverse Events (ARIA-E) |

| Lecanemab | CLARITY AD | Change from baseline in CDR-SB at 18 months | -0.45 (p<0.001) | -59.1 at 18 months | 12.6% |

| Donanemab | TRAILBLAZER-ALZ 2 | Change from baseline in iADRS at 76 weeks | 35.1% slowing of decline (in low/medium tau population) | Significant reduction | 24.0% |

| Aducanumab | EMERGE | Change from baseline in CDR-SB at 78 weeks | -0.39 (p=0.012) | Significant reduction | 35% (in high-dose group) |

| Aducanumab | ENGAGE | Change from baseline in CDR-SB at 78 weeks | 0.03 (p=0.833) | Significant reduction | 35% (in high-dose group) |

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the clinical evaluation of Gantenerumab and related compounds.

Amyloid Positron Emission Tomography (PET) Imaging

Amyloid PET is a crucial biomarker for assessing the burden of amyloid plaques in the brain and monitoring the efficacy of anti-amyloid therapies.

-

Radiotracer: 18F-Florbetapir is a commonly used PET tracer that binds to amyloid plaques.

-

Procedure:

-

A bolus injection of approximately 370 MBq (10 mCi) of 18F-florbetapir is administered intravenously.

-

A waiting period of 30 to 50 minutes allows for the tracer to distribute and bind to amyloid plaques.

-

A 10- to 20-minute PET scan of the brain is acquired.

-

-

Image Analysis:

-

Images are reconstructed using iterative algorithms.

-

The standardized uptake value ratio (SUVR) is calculated by normalizing the radioactivity in cortical regions to a reference region with little to no amyloid deposition, typically the cerebellum.

-

SUVR values are often converted to the Centiloid (CL) scale, a standardized 100-point scale for quantifying amyloid plaque burden, where 0 represents amyloid-negative and 100 represents the typical level in patients with mild Alzheimer's disease.

-

Cognitive and Functional Assessments

The Clinical Dementia Rating-Sum of Boxes (CDR-SB) is a primary endpoint in many Alzheimer's disease clinical trials, providing a global assessment of cognitive and functional decline.

-

Description: The CDR is a semi-structured interview conducted with the patient and a reliable informant (e.g., family member). It assesses cognitive performance in six domains: memory, orientation, judgment and problem-solving, community affairs, home and hobbies, and personal care.

-

Scoring: Each of the six domains is rated on a 5-point scale: 0 (none), 0.5 (questionable), 1 (mild), 2 (moderate), and 3 (severe) impairment. The CDR-SB is the sum of the scores for each of the six boxes, resulting in a total score ranging from 0 to 18. A higher score indicates greater impairment.

Cerebrospinal Fluid (CSF) and Plasma Biomarker Analysis

Analysis of biomarkers in CSF and plasma provides insights into the underlying pathophysiology of Alzheimer's disease and the pharmacodynamic effects of therapeutic interventions.

-

CSF Aβ42/Aβ40 Ratio:

-

Rationale: A decreased ratio of Aβ42 to Aβ40 in the CSF is a well-established biomarker of amyloid plaque deposition in the brain, as Aβ42 becomes trapped in the plaques.

-

Methodology: Enzyme-linked immunosorbent assays (ELISA) or chemiluminescent enzyme immunoassays (CLEIA) are commonly used to quantify Aβ42 and Aβ40 concentrations in CSF. The use of low-bind collection tubes is critical to prevent artificial lowering of Aβ levels due to adherence to plastic surfaces.

-

-

Plasma Phosphorylated Tau (p-tau181):

-

Rationale: Elevated levels of p-tau181 in the plasma are associated with both amyloid and tau pathology in the brain and are considered a marker of the neurodegenerative process in Alzheimer's disease.

-

Methodology: Ultrasensitive immunoassays, such as the Simoa® (Single Molecule Array) platform, are required to accurately measure the low concentrations of p-tau181 in plasma. These assays typically use a sandwich format with antibodies specific to tau phosphorylated at the threonine 181 position.

-

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to Gantenerumab and the clinical trial process.

References

Dasatinib: A Technical Guide to Binding Affinity and Target Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity, target profile, and associated signaling pathways of Dasatinib, a potent tyrosine kinase inhibitor. This document details the quantitative data on its inhibitory activity, outlines the experimental protocols for its characterization, and visualizes the complex biological systems it modulates.

Executive Summary

Dasatinib is a multi-targeted kinase inhibitor effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the SRC family of kinases, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival. This guide serves as a technical resource for understanding the molecular interactions and methodologies used to characterize Dasatinib's therapeutic effects.

Quantitative Binding Affinity Data

The potency of Dasatinib is demonstrated by its low nanomolar inhibitory concentrations against a range of kinases. The following tables summarize the in vitro and cellular inhibitory activities of Dasatinib.

Table 1: In Vitro Kinase Inhibition by Dasatinib (IC50 values)

| Target Kinase | IC50 (nM) | Reference(s) |

| ABL | <0.45 - 9 | [1][2] |

| SRC | <0.25 - 8.5 | [3] |

| LYN | 1.7 - 8.5 | [3] |

| c-KIT | <30 | |

| PDGFRα | Potent Inhibition | [2] |

| YES | Subnanomolar | |

| Csk | 4.4 - 7 |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration.

Table 2: Cellular Activity of Dasatinib (EC50 values)

| Cell Line | Effect | EC50 (nM) | Reference(s) |

| JURL-MK1 | BCR-ABL Dephosphorylation | Subnanomolar | |

| MOLM-7 | BCR-ABL Dephosphorylation | Subnanomolar | |

| JURL-MK1 | Cell Death Induction | ~1 | |

| MOLM-7 | Cell Death Induction | ~1 | |

| JURKAT | LYN Dephosphorylation | ~20 | |

| HEL | LYN Dephosphorylation | ~20 | |

| CML primary cells | SFK Dephosphorylation | 20 - 29 | |

| H1975 (NSCLC) | Cell Viability (120h) | 29 - 57 | |

| Neuroblastoma Cell Lines (7/10) | Cell Viability | Submicromolar |

Target Identification and Signaling Pathways

Dasatinib's therapeutic efficacy stems from its ability to inhibit key signaling pathways involved in cell proliferation, survival, migration, and invasion. The primary targets are the BCR-ABL and Src family kinases.

BCR-ABL Signaling Pathway

In CML, the constitutively active BCR-ABL tyrosine kinase drives oncogenesis through the activation of multiple downstream pathways, including the Ras/MAPK, PI3K/AKT, and STAT5 pathways. Dasatinib effectively inhibits BCR-ABL, leading to the suppression of these pro-proliferative and anti-apoptotic signals.

Src Family Kinase Signaling Pathway

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, and invasion. Dasatinib's inhibition of SFKs, such as Src and Lyn, disrupts these processes, which are critical for cancer metastasis.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of Dasatinib's binding affinity and target engagement.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of IC50 values using the ADP-Glo™ luminescent kinase assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

-

Purified recombinant kinases and their specific substrates.

-

Dasatinib stock solution (e.g., 10 mM in DMSO).

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 96-well or 384-well plates.

-

Plate-reading luminometer.

Procedure:

-

Compound Preparation: Prepare a serial dilution of Dasatinib in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the serially diluted Dasatinib or vehicle control (DMSO).

-

Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Termination of Kinase Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Dasatinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

-

Cultured cells expressing the target protein.

-

Dasatinib stock solution.

-

Cell culture medium and reagents.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

PCR tubes or 96-well PCR plates.

-

Thermocycler.

-

Centrifuge.

-

Reagents and equipment for protein quantification (e.g., BCA assay) and detection (e.g., Western blotting).

Procedure:

-

Cell Treatment: Treat cultured cells with Dasatinib or a vehicle control (DMSO) for a specified time to allow for compound uptake and target binding.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3 minutes) using a thermocycler.

-

Cell Lysis: Lyse the cells using a suitable method, such as freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

-

Data Analysis: Quantify the band intensities at each temperature for both the Dasatinib-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of Dasatinib indicates target engagement and stabilization.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics technique used to identify the targets of a compound in a complex biological sample by using activity-based probes that covalently bind to the active site of enzymes.

Materials:

-

Cell or tissue lysates.

-

Dasatinib.

-

Activity-based probe (e.g., a biotinylated ATP or ADP analog for kinase profiling).

-

Streptavidin-conjugated beads (or other affinity matrix).

-

Wash buffers.

-

Elution buffer.

-

Trypsin for protein digestion.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

-

Competitive Inhibition: Incubate the lysate with Dasatinib or a vehicle control.

-

Probe Labeling: Add the activity-based probe to the lysates. The probe will covalently label the active sites of kinases that are not occupied by Dasatinib.

-

Enrichment of Labeled Proteins: Use an affinity matrix (e.g., streptavidin beads) to capture the probe-labeled proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the captured proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins.

-

Data Analysis: Compare the protein profiles from the Dasatinib-treated and vehicle-treated samples. A decrease in the signal for a particular kinase in the Dasatinib-treated sample indicates that it is a target of the compound.

Conclusion

This technical guide provides a comprehensive overview of the binding affinity and target identification of Dasatinib. The quantitative data clearly demonstrates its high potency against key oncogenic kinases. The detailed experimental protocols offer a practical resource for researchers aiming to characterize similar kinase inhibitors. Furthermore, the visualization of the BCR-ABL and Src signaling pathways provides a clear conceptual framework for understanding Dasatinib's mechanism of action. This integrated approach of quantitative analysis, detailed methodology, and pathway visualization is crucial for the continued development and application of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Topic: Rapamycin Dosage for In Vivo Animal Studies

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1] The mTOR signaling pathway is a central regulator of cellular processes such as growth, proliferation, metabolism, and survival.[2][3] Due to its role in this pathway, Rapamycin is extensively used in preclinical research for studying aging, cancer, immunology, and metabolic disorders.[1][4] The efficacy of Rapamycin in in vivo studies is highly dependent on the dosage, route of administration, and formulation. These application notes provide a summary of dosages used in various animal models and detailed protocols for its administration.

Data Presentation: Rapamycin Dosage in Animal Models

The following tables summarize quantitative data on Rapamycin dosages from various in vivo studies.

Table 1: Rapamycin Dosage in Mouse Models

| Research Area | Mouse Strain | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Key Findings/Notes | References |

| Aging/Longevity | C57BL/6 | Intraperitoneal (IP) | 4 mg/kg | Every other day for 6 weeks (starting at 22-24 months old) | Not Specified | Increased longevity. | |

| Aging/Longevity | Genetically heterogeneous mice | Oral (in diet) | 14 ppm (approx. 2 mg/kg/day) | Continuous | Microencapsulated in food | Increased median and maximal lifespan. | |

| Aging/Longevity | C57BL/6 | Oral (in diet) | 42 ppm (approx. 7 mg/kg/day) | Continuous or intermittent | Microencapsulated in food | Significantly increased survival in both males and females. | |

| Cancer | A/J | Intraperitoneal (IP) | 1.5 mg/kg/day | 5 of 7 days | Not Specified | Effective against tobacco carcinogen-induced lung tumors. | |

| Cancer | C57BL/6 | Intraperitoneal (IP) | 1-8 mg/kg | Not Specified | Not Specified | Used in an EL4 T cell lymphoma model. | |

| Cancer | p53-/- | Oral gavage | 0.5 mg/kg/day | 5 days on, 9 days off | Nanoparticulate micelles (Rapatar) | Delayed carcinogenesis and extended lifespan. | |

| Mitochondrial Disease | Ndufs4 Knockout | Intraperitoneal (IP) | 8 mg/kg | Daily | Not Specified | Attenuated disease symptoms and progression. | |

| Obesity | Male mice on high-fat diet | Intraperitoneal (IP) | 1.5 mg/kg | Once weekly | 5% Tween-80, 5% PEG 400, 4% ethanol (B145695) in PBS | Significantly extended lifespan. | |

| Tuberous Sclerosis | Tsc1GFAPCKO | Intraperitoneal (IP) | 0.1 - 10 mg/kg/day | Daily for 4 days | 5% PEG400, 5% Tween-80, 4% ethanol | Dose-dependent inhibition of mTOR activity. |

Table 2: Rapamycin Dosage in Rat and Dog Models

| Animal Model | Research Area | Administration Route | Dosage | Dosing Frequency | Vehicle/Formulation | Key Findings/Notes | References |

| Rat | Immunology/Toxicity | Intraperitoneal (IP) | 1.5 mg/kg/day | Daily for 14 days | Not Specified | Caused reduction in weight gain and focal myocardial necrosis. | |

| Rat | Development/Immunity | Not Specified | 1.0 mg/kg | Not Specified | Not Specified | Optimal dose for suppressing mTOR with relatively few side effects in young rats. | |

| Dog | Aging/Cardiac Function | Oral (PO) | 0.05 - 0.1 mg/kg | Three times weekly for 10 weeks | Not Specified | Low incidence of adverse events; suggested improvement in cardiac function. | |

| Dog | Aging | Oral (PO) | 0.025 mg/kg | Three times weekly for 6 months | Not Specified | Low incidence of adverse events. | |

| Dog | Osteosarcoma | Oral (PO) | 0.1 mg/kg | Four times weekly for up to 16 weeks | Not Specified | Low incidence of adverse events. |

Experimental Protocols

Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection

This protocol describes a common method for preparing Rapamycin for IP administration in mice. Due to Rapamycin's poor water solubility, a vehicle containing solvents like PEG400 and Tween 80 is often used.

Materials:

-

Rapamycin powder

-

Ethanol

-

PEG400

-

Tween 80

-

Phosphate-Buffered Saline (PBS) or sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe and needles (e.g., 27G)

-

0.22 µm sterile syringe filter

Procedure:

-

Stock Solution Preparation: Dissolve Rapamycin powder in 100% ethanol to create a concentrated stock solution (e.g., 15 mg/mL). Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C.

-

Working Solution Preparation: On the day of injection, thaw an aliquot of the Rapamycin stock solution.

-

Prepare the vehicle solution. A common vehicle consists of 5% PEG400, 5% Tween-80, and 4% ethanol in PBS.

-

To prepare the final injection solution, dilute the Rapamycin stock solution with the vehicle to the desired final concentration (e.g., 0.15 mg/mL).

-

Vortex the solution until it is clear and homogenous.

-

Sterile-filter the final working solution using a 0.22 µm syringe filter before injection.

-

Administration: Calculate the required injection volume based on the animal's body weight and the desired dose. The final injection volume for mice is typically 100-200 µL. Administer the solution via intraperitoneal injection.

Protocol 2: Preparation of Rapamycin for Oral Gavage

This protocol outlines the preparation of a Rapamycin suspension for oral administration.

Materials:

-

Rapamycin powder

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Mortar and pestle or homogenizer

-

Sterile water

-

Oral gavage needles

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution, for instance, by dissolving 0.5 g of methylcellulose in 100 mL of sterile water.

-

Suspension Preparation: Weigh the required amount of Rapamycin powder.

-

Triturate the Rapamycin powder with a small amount of the vehicle using a mortar and pestle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to obtain a uniform suspension.

-

Administration: Administer the suspension to the animal using an appropriately sized oral gavage needle. The volume will depend on the animal's weight and the desired dose.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of Rapamycin in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Sterile PBS or culture medium

-

Matrigel (optional)

-

Rapamycin formulation for in vivo use

-

Calipers for tumor measurement

Procedure:

-